2-Methyl-4-piperidinone acetate
Overview
Description
2-Methyl-4-piperidinone acetate is a chemical compound that belongs to the class of piperidinones, which are six-membered heterocyclic compounds containing nitrogen Piperidinones are significant in the field of organic chemistry due to their presence in various pharmaceuticals and natural products
Mechanism of Action
Target of Action
2-Methyl-4-piperidinone acetate, also known as 2-methylpiperidin-4-one, acetic acid, is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives have been found to have various pharmacological applications
Biochemical Pathways
Piperidine derivatives, in general, have been found to play a significant role in the pharmaceutical industry
Result of Action
Biochemical Analysis
Biochemical Properties
These reactions could potentially interact with enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Similar compounds, such as piperidine, have shown potential clinical activity against various types of cancers when treated alone or in combination with other drugs .
Molecular Mechanism
Piperidine derivatives have been shown to interact with various signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .
Temporal Effects in Laboratory Settings
Similar compounds have shown promising anticancer activity in laboratory settings .
Dosage Effects in Animal Models
Similar compounds have shown therapeutic potential against various types of cancers in animal models .
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Similar compounds have been shown to be transported and distributed within cells and tissues .
Subcellular Localization
Similar compounds have been shown to have specific subcellular localizations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-piperidinone acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of unsaturated δ-lactams, which can be achieved using catalysts such as palladium on carbon (Pd/C) under hydrogen gas. Another approach involves the oxidation of piperidines using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions .
Industrial Production Methods
Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and high yield. These processes involve the reaction of ammonium acetate with alkenes and unsaturated carbonyl compounds in the presence of a catalyst. The use of organophotocatalysis has also been explored to streamline the production process, allowing for the one-step synthesis of substituted piperidinones .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-piperidinone acetate undergoes various chemical reactions, including:
Oxidation: Converts the compound into its corresponding N-oxide using oxidizing agents.
Reduction: Reduces the compound to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Involves the replacement of functional groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted piperidinones, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Methyl-4-piperidinone acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Piperidone: Another piperidinone derivative with similar structural features but different functional groups.
2,6-Dimethylpiperidine: A related compound with two methyl groups on the piperidine ring.
Piperidine: The parent compound of piperidinones, lacking the carbonyl group.
Uniqueness
2-Methyl-4-piperidinone acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetate form enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and industrial processes .
Biological Activity
2-Methyl-4-piperidinone acetate, a derivative of piperidine, is recognized for its unique chemical structure and potential biological activities. This compound is classified under piperidinones, which are significant in medicinal chemistry due to their diverse pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 157.21 g/mol. The acetate group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic processes.
This compound exhibits biological activity primarily through its interaction with various biochemical pathways. Piperidine derivatives have been shown to influence several signaling pathways critical for cellular functions, including:
- STAT-3 : Involved in cell growth and apoptosis.
- NF-κB : Plays a key role in immune response and inflammation.
- PI3K/Akt : Important for cell survival and metabolism.
- JNK/p38 MAPK : Associated with stress responses and apoptosis.
These interactions suggest that this compound may have potential anticancer properties, similar to other piperidine derivatives that have shown efficacy against various cancer types in laboratory settings.
Anticancer Activity
Research indicates that piperidine derivatives, including this compound, can exhibit significant anticancer effects. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents. For instance, compounds structurally related to this compound have shown promising results against lung cancer cells with IC50 values indicating effective cell-killing capabilities .
Antimicrobial Properties
In addition to anticancer activity, there is emerging evidence supporting the antimicrobial effects of piperidine derivatives. Some studies have reported that these compounds can inhibit bacterial growth, making them candidates for further exploration as antimicrobial agents.
Case Study: Anticancer Efficacy
A study evaluated the anticancer properties of several piperidine derivatives, including those related to this compound. The findings indicated that certain analogs demonstrated IC50 values below 30 μM against lung cancer cell lines, showcasing their potential as effective anticancer agents .
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | H441 (Lung) | <30 |
Related Piperidine Derivative | H441 (Lung) | <25 |
Control Compound | H441 (Lung) | >50 |
Comparative Studies on Piperidine Derivatives
Comparative studies have highlighted the structural modifications that enhance the biological activity of piperidine derivatives. For example, modifications at the 2-position of the piperidine ring have been shown to significantly affect acetylcholinesterase inhibition, which is relevant for neurodegenerative diseases like Alzheimer’s .
Properties
IUPAC Name |
acetic acid;2-methylpiperidin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.C2H4O2/c1-5-4-6(8)2-3-7-5;1-2(3)4/h5,7H,2-4H2,1H3;1H3,(H,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNYMZXLAXMKNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1.CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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